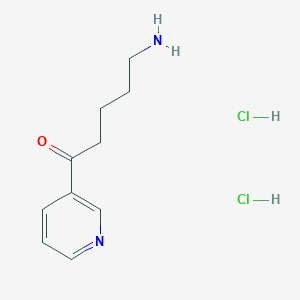

3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride

Description

BenchChem offers high-quality 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-1-pyridin-3-ylpentan-1-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.2ClH/c11-6-2-1-5-10(13)9-4-3-7-12-8-9;;/h3-4,7-8H,1-2,5-6,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLPKFRYMIEKOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CCCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596640 | |

| Record name | 5-Amino-1-(pyridin-3-yl)pentan-1-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178758-80-0 | |

| Record name | 5-Amino-1-(pyridin-3-yl)pentan-1-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride, a pyridine derivative of interest in medicinal chemistry and drug discovery. While specific literature on this compound is limited, this document synthesizes information on its chemical properties, proposes a plausible synthetic route, and explores potential biological activities and mechanisms of action based on the established pharmacology of related pyridine and aminoketone compounds. Detailed protocols for its characterization and preliminary biological evaluation are provided to facilitate further research into its therapeutic potential. This guide is intended to serve as a foundational resource for researchers initiating studies on this and structurally similar molecules.

Introduction and Chemical Profile

3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride is a heterocyclic organic compound featuring a pyridine ring acylated at the 3-position with a 5-aminopentanoyl side chain. The dihydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological testing. The presence of a basic pyridine ring, a ketone carbonyl group, and a primary amine offers multiple points for biological interactions and chemical modifications, making it an intriguing scaffold for drug design.

Pyridine and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs due to their ability to engage with a wide range of biological targets.[1][2] The incorporation of an aminoketone moiety further suggests potential interactions with various enzymes and receptors.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 178758-80-0 | [Vendor Information] |

| Molecular Formula | C₁₀H₁₆Cl₂N₂O | [Vendor Information] |

| Molecular Weight | 251.15 g/mol | [Vendor Information] |

| Appearance | White to off-white powder | [General Knowledge] |

| Solubility | Soluble in water and polar organic solvents | [Inferred] |

| SMILES | C1(C(CCCCN)=O)=CN=CC=C1.Cl.Cl | [Inferred] |

| InChI | InChI=1S/C10H14N2O.2ClH/c11-7-4-1-5-10(13)9-3-2-6-12-8-9;;/h2-3,6,8H,1,4-5,7,11H2;2*1H | [Inferred] |

Proposed Synthesis Pathway

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the acyl group from the pyridine ring, suggesting a Friedel-Crafts acylation reaction between pyridine and a suitable acylating agent derived from 5-aminopentanoic acid.

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthesis Protocol

-

Protection of the Amine: The primary amine of 5-aminopentanoic acid must be protected to prevent side reactions during acylation. A common protecting group such as Boc (tert-butyloxycarbonyl) is suitable.

-

Dissolve 5-aminopentanoic acid in a suitable solvent (e.g., a mixture of dioxane and water).

-

Add a base (e.g., sodium hydroxide) to deprotonate the carboxylic acid.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture and extract the N-Boc-5-aminopentanoic acid.

-

-

Formation of the Acyl Chloride: The protected amino acid is then converted to the more reactive acyl chloride.

-

Dissolve the N-Boc-5-aminopentanoic acid in an inert solvent (e.g., dichloromethane).

-

Add thionyl chloride (SOCl₂) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir until the conversion is complete.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude N-Boc-5-aminopentanoyl chloride.

-

-

Friedel-Crafts Acylation of Pyridine: This is the key C-C bond-forming step. Pyridines are generally less reactive in Friedel-Crafts acylations than benzene derivatives; therefore, a Lewis acid catalyst is essential.[3][4]

-

In a flame-dried flask under an inert atmosphere, suspend a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) in an inert solvent (e.g., nitrobenzene or carbon disulfide).

-

Add pyridine to the suspension.

-

Slowly add the N-Boc-5-aminopentanoyl chloride to the reaction mixture at a controlled temperature.

-

Heat the reaction mixture to drive the reaction to completion (monitor by TLC or LC-MS).

-

Carefully quench the reaction with ice-water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

-

-

Deprotection and Salt Formation: The final step involves the removal of the protecting group and the formation of the dihydrochloride salt.

-

Dissolve the purified N-Boc-3-(5-aminopentanoyl)pyridine in a suitable solvent (e.g., methanol or ethyl acetate).

-

Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent.

-

The Boc group will be cleaved, and the resulting primary amine and the pyridine nitrogen will be protonated to form the dihydrochloride salt, which will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

-

Caption: Proposed synthetic workflow for the target molecule.

Analytical Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and spectrometric techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This will provide information on the number and types of protons and their connectivity. Expected signals would include those for the aromatic protons of the pyridine ring, the methylene protons of the pentanoyl chain, and the protons of the amino group.

-

¹³C NMR: This will show the number of unique carbon atoms in the molecule, including the carbonyl carbon and the carbons of the pyridine ring and the aliphatic chain.[5][6]

-

2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms.[7]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, which will confirm its elemental composition.[5] Fragmentation patterns observed in MS/MS can provide further structural information.

Other Techniques

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O stretch of the ketone, the N-H bends of the amine, and the C=N and C=C stretches of the pyridine ring.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should match the theoretical values for the dihydrochloride salt.

Table 2: Expected Analytical Data

| Technique | Expected Key Features |

| ¹H NMR | Aromatic signals for pyridine protons (δ 7-9 ppm), signals for α- and β-protons to the carbonyl and amine, distinct methylene signals for the pentanoyl chain. |

| ¹³C NMR | Carbonyl signal (δ ~200 ppm), aromatic signals for pyridine carbons (δ 120-150 ppm), aliphatic signals for the pentanoyl chain. |

| HRMS | Accurate mass measurement corresponding to the molecular formula C₁₀H₁₅N₂O⁺ (for the free base). |

| IR (cm⁻¹) | ~3400 (N-H stretch), ~3000 (aromatic C-H stretch), ~2900 (aliphatic C-H stretch), ~1680 (C=O stretch), ~1600 & ~1470 (pyridine ring stretches). |

Potential Biological Activities and Mechanisms of Action

Given the absence of direct biological data for 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride, its potential pharmacological profile can be inferred from its structural components. Pyridine derivatives are known to exhibit a vast array of biological activities.[8][9]

Potential as an Anticancer Agent

Many pyridine-based compounds have shown significant anticancer activity through various mechanisms.[10][11]

-

Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors. This compound could potentially inhibit kinases involved in cancer cell signaling pathways.

-

Tubulin Polymerization Inhibition: Some pyridine derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[10]

Potential as a Neurological Agent

The structural similarity to other neuroactive compounds suggests potential activity in the central nervous system.

-

Anticonvulsant, Anxiolytic, and Sedative Effects: Various aminopyridine derivatives have demonstrated these properties.[9]

Potential as an Antimicrobial Agent

The pyridine ring is present in many natural and synthetic antimicrobial agents. The compound could be screened for activity against a panel of bacteria and fungi.[12]

Caption: Inferred potential biological activities.

Experimental Protocols for Biological Evaluation

A hierarchical screening approach is recommended to efficiently evaluate the biological potential of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride.

In Vitro Cytotoxicity Screening

This initial screen will determine the compound's general toxicity against cancer cell lines.

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, Huh-7 for liver cancer) should be used.[2][10]

-

Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity.

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of the test compound for 48-72 hours.

-

Add MTT solution and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the IC₅₀ (half-maximal inhibitory concentration) value.

-

Mechanism of Action Studies (if cytotoxic)

If the compound shows significant cytotoxicity, further assays can elucidate its mechanism.

-

Kinase Inhibition Assays: Commercially available kinase assay kits can be used to screen for inhibitory activity against a panel of relevant kinases.[11]

-

Tubulin Polymerization Assay: The effect of the compound on the polymerization of purified tubulin can be measured spectrophotometrically.[10]

-

Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest at a specific phase.

-

Apoptosis Assays: Assays such as Annexin V/PI staining can determine if the compound induces apoptosis.

Antimicrobial Susceptibility Testing

-

Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Organisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Procedure:

-

Prepare serial dilutions of the compound in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate under appropriate conditions.

-

The MIC is the lowest concentration of the compound that inhibits visible growth.

-

Conclusion

3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride represents a chemical scaffold with significant potential for further investigation in drug discovery. Although direct experimental data for this specific molecule is scarce, this guide provides a solid foundation for its synthesis, characterization, and biological evaluation by drawing upon established knowledge of similar chemical entities. The proposed synthetic route is practical, and the outlined analytical and biological testing protocols are standard in the field. It is our hope that this technical guide will stimulate further research into the pharmacological properties of this and related compounds, potentially leading to the discovery of novel therapeutic agents.

References

- BenchChem. (2025).

- BenchChem. (2025).

- RSC Publishing. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays.

- MDPI. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- PubMed Central (PMC). (2022).

- YouTube. (2022).

- PubMed Central (PMC). (2018).

- ChemicalBook. (n.d.). 3-Aminopyridine synthesis.

- ResearchGate. (n.d.). Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine.

- Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.

- National Institutes of Health (NIH). (2025).

- PubMed Central (PMC). (n.d.).

- ScienceDirect. (n.d.).

- Organic Syntheses. (n.d.). 3-aminopyridine.

- PubMed Central (PMC). (n.d.).

- PubMed Central (PMC). (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)

- PubMed. (n.d.).

- PubMed Central (PMC). (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthetic pathway for 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride, a key precursor in various pharmaceutical research and development applications. This document moves beyond a simple recitation of procedural steps, offering a rationale-driven narrative that explains the causality behind experimental choices, ensuring both scientific integrity and practical applicability. The protocols described herein are designed to be self-validating, supported by authoritative references and detailed characterization methodologies.

Introduction: Strategic Importance and Synthetic Overview

3-(5-Amino-1-pentanoyl)pyridine and its dihydrochloride salt are valuable intermediates in medicinal chemistry, often serving as a structural motif in the development of novel therapeutic agents. The molecule combines a pyridine ring, a common feature in many biologically active compounds, with a flexible aminopentanoyl side chain, allowing for further functionalization and interaction with biological targets.

The synthesis of this precursor is a multi-step process that requires careful consideration of protecting group strategy and reaction conditions to ensure high yield and purity. The overarching synthetic strategy detailed in this guide involves a three-stage process:

-

Activation of the Pyridine Moiety: Conversion of nicotinic acid to a more reactive species, nicotinoyl chloride, to facilitate acylation.

-

Coupling and Formation of the Protected Intermediate: Amide bond formation between the activated nicotinic acid and a protected 5-aminopentanoic acid derivative. The use of a tert-butoxycarbonyl (Boc) protecting group is critical to prevent unwanted side reactions.

-

Deprotection and Salt Formation: Removal of the Boc protecting group under acidic conditions to yield the final primary amine as its stable dihydrochloride salt.

This guide will provide detailed protocols for each of these stages, along with the underlying chemical principles that govern each transformation.

Precursor Synthesis and Rationale

The successful synthesis of the target molecule hinges on the preparation and purity of its precursors. The two key starting materials are Boc-5-aminopentanoic acid and nicotinoyl chloride hydrochloride.

Boc-5-Aminopentanoic Acid: The Protected Side Chain

Boc-5-aminopentanoic acid is a commercially available reagent that serves as the source of the aliphatic side chain.[1][2][3] The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the primary amine for several key reasons:

-

Stability: The Boc group is stable under a wide range of reaction conditions, including those typically used for amide bond formation.[4]

-

Mild Deprotection: It can be readily removed under acidic conditions, which is compatible with the desired final salt form of the product.[5][6] The deprotection mechanism proceeds through the formation of a carbamic acid intermediate, which then decarboxylates.[7]

-

Solubility: The presence of the bulky tert-butyl group often enhances the solubility of intermediates in organic solvents, aiding in purification.

Nicotinoyl Chloride Hydrochloride: The Activated Pyridine Core

Direct acylation of an amine with nicotinic acid is inefficient. Therefore, the carboxylic acid must be activated. A common and effective method is the conversion of nicotinic acid to its acid chloride derivative.

Protocol 1: Synthesis of Nicotinoyl Chloride Hydrochloride

This protocol is based on the well-established reaction of a carboxylic acid with thionyl chloride.[5][8]

Materials:

-

Nicotinic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend nicotinic acid (1.0 eq) in an excess of thionyl chloride (approximately 3-4 eq).

-

Heat the mixture to reflux for 2 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of SO₂ and HCl gases.

-

After the reaction is complete, carefully remove the excess thionyl chloride in vacuo.

-

Add anhydrous toluene to the residue and evaporate again to azeotropically remove any remaining thionyl chloride.

-

The resulting crystalline solid, nicotinoyl chloride hydrochloride, is triturated with anhydrous diethyl ether, filtered, and dried under vacuum.

Causality of Choices:

-

Thionyl Chloride: This reagent is highly effective for converting carboxylic acids to acid chlorides. The byproducts of the reaction (SO₂ and HCl) are gaseous, which drives the reaction to completion and simplifies workup.[4]

-

Reflux: Heating the reaction ensures a sufficient rate of reaction for the conversion.

-

Anhydrous Conditions: Nicotinoyl chloride is moisture-sensitive and will hydrolyze back to nicotinic acid in the presence of water.[9] Therefore, anhydrous solvents and techniques are essential.

-

Hydrochloride Salt: The reaction with thionyl chloride in the presence of the pyridine nitrogen naturally forms the hydrochloride salt of the acid chloride, which is a stable, crystalline solid that can be easily handled.[8]

Synthesis of the Protected Intermediate: tert-Butyl (5-oxo-5-(pyridin-3-yl)pentyl)carbamate

This stage involves the crucial amide bond formation between the two prepared precursors.

Protocol 2: Amide Coupling Reaction

Materials:

-

Nicotinoyl chloride hydrochloride (1.0 eq)

-

Boc-5-aminopentanoic acid (1.0 eq)

-

Triethylamine (TEA) or Pyridine (2.0-2.2 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve Boc-5-aminopentanoic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine or pyridine dropwise to the solution. This will act as a base to neutralize the HCl generated during the reaction and the HCl salt of the acid chloride.

-

In a separate flask, suspend nicotinoyl chloride hydrochloride in anhydrous DCM.

-

Slowly add the suspension of nicotinoyl chloride hydrochloride to the cooled solution of Boc-5-aminopentanoic acid and base.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove any unreacted acid chloride and neutralize the triethylammonium hydrochloride salt.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain tert-butyl (5-oxo-5-(pyridin-3-yl)pentyl)carbamate as a pure compound.

Causality of Choices:

-

Base (TEA or Pyridine): A non-nucleophilic organic base is required to scavenge the HCl produced during the acylation reaction, driving the equilibrium towards product formation.[3] Two equivalents are necessary to neutralize both the HCl generated from the amide bond formation and the hydrochloride salt of the starting material.

-

Anhydrous DCM: A non-protic solvent is essential to prevent hydrolysis of the acid chloride.

-

Inert Atmosphere and Low Temperature: These conditions help to minimize side reactions and degradation of the acid chloride.

-

Aqueous Workup: The washing steps are crucial for removing byproducts and unreacted starting materials, simplifying the subsequent purification.

-

Column Chromatography: This is a standard and effective method for purifying the intermediate to a high degree, which is essential for the success of the subsequent deprotection step.

Final Synthesis Stage: Deprotection and Salt Formation

The final step is the removal of the Boc protecting group and the formation of the dihydrochloride salt.

Protocol 3: Boc Deprotection and Dihydrochloride Salt Formation

Materials:

-

tert-Butyl (5-oxo-5-(pyridin-3-yl)pentyl)carbamate

-

4 M HCl in 1,4-dioxane or Diethyl ether

-

Methanol (optional, for dissolution)

Procedure:

-

Dissolve the purified tert-butyl (5-oxo-5-(pyridin-3-yl)pentyl)carbamate in a minimal amount of a suitable solvent like methanol or dioxane.

-

Add an excess of 4 M HCl in 1,4-dioxane or diethyl ether to the solution.

-

Stir the mixture at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC.

-

The product will typically precipitate out of the solution as the dihydrochloride salt.

-

Collect the precipitate by filtration.

-

Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the product under vacuum to yield 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride as a solid.

Causality of Choices:

-

Acidic Conditions: The Boc group is labile to strong acids. The mechanism involves protonation of the carbamate followed by the loss of a stable tert-butyl cation, which is then quenched or eliminated as isobutylene.[7]

-

HCl in Dioxane/Ether: This is a common and convenient reagent for Boc deprotection as it provides anhydrous acidic conditions and the solvent is easily removed.

-

Dihydrochloride Salt Formation: The use of excess HCl ensures that both the newly formed primary amine and the pyridine nitrogen are protonated, leading to the formation of the stable dihydrochloride salt. This is often a crystalline solid, which aids in its purification and handling.

Synthetic Workflow and Data Summary

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic workflow for 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride.

Table 1: Summary of Key Synthetic Parameters and Expected Data

| Parameter | Precursor 1: Nicotinoyl Chloride HCl | Precursor 2: Boc-5-Aminopentanoic Acid | Intermediate: Boc-Protected Amine | Final Product: Dihydrochloride Salt |

| Molecular Formula | C₆H₅Cl₂NO | C₁₀H₁₉NO₄ | C₁₅H₂₂N₂O₃ | C₁₀H₁₆Cl₂N₂O |

| Molecular Weight | 178.02 g/mol | 217.26 g/mol | 278.34 g/mol | 251.15 g/mol [10] |

| Typical Yield | >90% | (Commercial) | 70-85% | >90% |

| Physical Form | Crystalline Solid | White Solid | Oil or Solid | White to off-white solid |

| Key Reagents | Thionyl Chloride | Di-tert-butyl dicarbonate | Nicotinoyl Chloride HCl, TEA | HCl in Dioxane |

Characterization and Purity Assessment

Thorough characterization of the intermediate and final product is essential to validate the synthesis and ensure purity.

Characterization of the Intermediate: tert-Butyl (5-oxo-5-(pyridin-3-yl)pentyl)carbamate

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons (typically in the range of δ 7.5-9.0 ppm), a broad singlet for the NH proton of the carbamate, a singlet at around δ 1.45 ppm for the nine protons of the tert-butyl group, and multiplets for the methylene protons of the pentanoyl chain.[8]

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the amide and carbamate groups (around δ 155-175 ppm), the carbons of the pyridine ring, the quaternary carbon of the Boc group (around δ 80 ppm), and the methyl carbons of the Boc group (around δ 28 ppm).[8]

-

FT-IR: The infrared spectrum will be characterized by strong absorption bands for the C=O stretching of the amide and carbamate groups (typically in the region of 1650-1750 cm⁻¹), and N-H stretching vibrations.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Characterization of the Final Product: 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride

-

¹H NMR (in D₂O or DMSO-d₆): The spectrum will be significantly different from the intermediate. The signal for the Boc group will be absent. The protons on the carbon adjacent to the newly formed ammonium group will be shifted downfield. The pyridine protons will also be shifted downfield due to the protonation of the pyridine nitrogen. Broad signals for the NH₃⁺ protons will be visible.

-

¹³C NMR: The spectrum will lack the signals corresponding to the Boc group. The carbons adjacent to the ammonium group and the pyridine ring will show shifts consistent with protonation.

-

FT-IR: The IR spectrum will show broad absorption bands in the 2500-3000 cm⁻¹ region, characteristic of ammonium salt N-H stretching, in addition to the amide C=O stretch.

-

Elemental Analysis: Combustion analysis should provide the elemental composition (C, H, N, Cl) that matches the calculated values for the dihydrochloride salt, confirming its stoichiometry.

Conclusion and Future Perspectives

The synthetic route outlined in this technical guide provides a reliable and scalable method for the preparation of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride. By understanding the rationale behind each step—from precursor activation and protection to the final deprotection and salt formation—researchers can confidently reproduce and, if necessary, adapt this synthesis for their specific needs. The purity of the final product is paramount for its use in drug discovery and development, and the characterization methods described herein provide the necessary tools for its validation. This precursor remains a valuable building block, and the robust synthetic methodology presented here will continue to support the development of novel chemical entities in the pharmaceutical sciences.

References

-

PrepChem. Synthesis of Nicotinoyl chloride. [Online] Available at: [Link]

-

PrepChem. Synthesis of nicotinoyl chloride hydrochloride. [Online] Available at: [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Online] Available at: [Link]

-

Chemdad. Nicotinoyl chloride hydrochloride. [Online] Available at: [Link]

-

ResearchGate. Synthesis of acid chlorides? [Online] Available at: [Link]

-

ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5. [Online] Available at: [Link]

-

National Center for Biotechnology Information. tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. [Online] Available at: [Link]

- Li, B., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 71(24), 9045–9050.

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Online] Available at: [Link]

- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s) -.

-

Arsyn Life Sciences. (5-Oxo-pentyl)-carbamic acid tert-butyl ester. [Online] Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. tert-Butyl carbazate(870-46-2) 13C NMR spectrum [chemicalbook.com]

- 10. ODM tert-Butyl[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]ca Factory, Manufacturer | HRD Pharm [hrdpharm.com]

3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride literature review

An In-depth Technical Guide to 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride: Synthesis, Characterization, and Therapeutic Potential

Introduction

3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O and a formula weight of 251.15[1]. While specific, in-depth research on this particular molecule is not extensively available in peer-reviewed literature, its structural components—an aminopyridine core linked to an aminopentanoyl side chain—place it within a class of compounds of significant interest to researchers in medicinal chemistry and drug development. The pyridine ring is a common scaffold in numerous pharmaceuticals, and the presence of amino and carbonyl functionalities suggests its potential as both a bioactive molecule and a versatile synthetic intermediate.

This guide provides a comprehensive overview of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride, including a proposed synthetic route, methods for its analytical characterization, and a discussion of its potential biological and pharmacological applications based on the activities of structurally related compounds.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride is presented in the table below. These properties are crucial for its handling, formulation, and in silico modeling for drug discovery.

| Property | Value | Source |

| CAS Number | 178758-80-0 | [1] |

| Molecular Formula | C10H16Cl2N2O | [1] |

| Formula Weight | 251.15 g/mol | [1] |

| IUPAC Name | 3-(5-aminopentanoyl)pyridine;dihydrochloride | Inferred |

Proposed Synthesis

A potential starting material could be 3-aminopyridine, a versatile compound used in the synthesis of various bioactive molecules.[2][3] The synthesis could proceed via a Friedel-Crafts acylation or a related coupling reaction.

Caption: Proposed synthetic workflow for 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride.

Experimental Protocol (Proposed)

-

Protection of 5-Aminopentanoic Acid: 5-Aminopentanoic acid is reacted with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a suitable base (e.g., sodium hydroxide) in a solvent mixture like dioxane/water to yield N-Boc-5-aminopentanoic acid. The product is then isolated by acidification and extraction.

-

Formation of the Acyl Chloride: The N-Boc-5-aminopentanoic acid is then converted to its corresponding acyl chloride by reacting with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) in an inert solvent like dichloromethane (DCM).

-

Friedel-Crafts Acylation: Pyridine is acylated with the prepared N-Boc-5-aminopentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in a non-polar solvent.

-

Deprotection and Dihydrochloride Salt Formation: The Boc protecting group is removed from the resulting 3-(5-(Boc-amino)pentanoyl)pyridine by treatment with a strong acid, such as hydrochloric acid in an organic solvent (e.g., dioxane or diethyl ether). This step simultaneously forms the dihydrochloride salt, which can often be precipitated and purified.

Analytical Characterization

To confirm the identity and purity of synthesized 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride, a suite of analytical techniques would be employed. These methods are standard for the characterization of novel organic compounds in drug discovery and development.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the chemical structure by identifying the number and connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) could be used to study its fragmentation pattern.[6]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique would be crucial for assessing the purity of the compound and for its quantification in biological matrices during pharmacokinetic studies.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the carbonyl (C=O) and amine (N-H) stretches.

-

Elemental Analysis: To confirm the empirical formula and the formation of the dihydrochloride salt.

Potential Biological and Pharmacological Applications

The structural motifs within 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride suggest several potential avenues for biological activity, drawing parallels from existing research on similar molecules.

Intermediate for Pharmaceutical Synthesis

Aminopyridines are well-established as valuable intermediates in the synthesis of a wide range of pharmaceuticals.[2][3] The title compound, with its reactive amino group, could serve as a building block for more complex molecules targeting various diseases, including neurological disorders.[2]

Potential as a Nicotinamide N-methyltransferase (NNMT) Inhibitor

The pyridine core is a key feature of known inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic diseases like obesity and diabetes.[6][7] For instance, 5-amino-1MQ is a potent NNMT inhibitor that has been shown to reverse high-fat diet-induced obesity in mice.[8] The structural similarity suggests that 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride could be investigated for similar inhibitory activity.

Caption: Hypothetical mechanism of action via NNMT inhibition.

Ligand for Adenosine Receptors

Derivatives of aminopyridine, such as amino-3,5-dicyanopyridines, have been identified as potent and selective ligands for adenosine A1 receptors.[9][10] These receptors are involved in various physiological processes, and their modulation has therapeutic potential, for instance, in the treatment of epilepsy.[9] Given the shared aminopyridine scaffold, it would be worthwhile to screen 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride for activity at adenosine receptors.

Anticancer and Antimicrobial Potential

Other pyridine-containing heterocyclic structures, like 3-aminoimidazo[1,2-α]pyridines, have demonstrated a range of biological activities, including anticancer and antimicrobial effects.[11] While a direct correlation cannot be drawn, the prevalence of the aminopyridine core in bioactive compounds warrants investigation into the potential cytotoxic or antimicrobial properties of the title compound.

Conclusion

3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride is a molecule with significant untapped potential. While direct research is sparse, its structural characteristics firmly place it in a class of compounds that are highly relevant to modern drug discovery. Its value may lie not only as a potential therapeutic agent in its own right, possibly targeting metabolic or neurological pathways, but also as a key intermediate for the synthesis of more complex and potent drug candidates. Further research into its synthesis, characterization, and biological screening is warranted to fully elucidate its potential contributions to the fields of medicinal chemistry and pharmacology.

References

-

Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PubMed Central. Available from: [Link]

-

Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PubMed Central. Available from: [Link]

- Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.

-

Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors. Ranging from Pan Ligands to Combined A1/A2B Partial Agonists. MDPI. Available from: [Link]

-

Impact of pyridine incorporation into amino acids and peptide drugs. ResearchGate. Available from: [Link]

- Process for the preparation of 3-amino-pentan-1,5-diol. Google Patents.

-

5-(Tryptophyl)amino-1,3-dioxoperhydropyrido[1,2-c]pyrimidine-based potent and selective CCK(1) receptor antagonists: structural modifications at the tryptophan domain. PubMed. Available from: [Link]

-

Pyridine, 3,5-diamino-. PubChem. Available from: [Link]

-

Everything You Need to Know About 5-Amino-1MQ. Peptide Sciences. Available from: [Link]

-

The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. ResearchGate. Available from: [Link]

-

Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. PubMed. Available from: [Link]

-

Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. PubMed Central. Available from: [Link]

-

Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. ResearchGate. Available from: [Link]

-

5-(5-Amino-3-pyridinyl)pentylcarbamic acid. PubChem. Available from: [Link]

Sources

- 1. 178758-80-0 CAS MSDS (3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptidesciences.com [peptidesciences.com]

- 8. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride

Introduction

3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride is a chemical compound utilized in industrial and scientific research.[1] As with any chemical substance, a thorough understanding of its potential hazards and proper handling procedures is paramount to ensure the safety of researchers and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling protocols for 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride, drawing upon available data for the compound and established safety principles for structurally related pyridine derivatives. Given the limited specific toxicological data for this compound, a cautious approach is warranted, treating it as a potentially hazardous substance.

Chemical Identification and Properties

| Property | Value | Source |

| Chemical Name | 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride | [1][2] |

| Synonyms | 5-amino-1-pyridin-3-ylpentan-1-one,dihydrochloride; 3-(5-Aminopentanoyl)pyridine dihydrochloride; AC-5028 | [1] |

| CAS Number | 178758-80-0 | [2][3] |

| Molecular Formula | C10H16Cl2N2O | [2] |

| Molecular Weight | 251.15 g/mol | [2] |

| Physical State | No data available | [1] |

| Color | No data available | [1] |

| Odor | No data available | [1] |

| Melting/Freezing Point | No data available | [1] |

| Boiling Point | 396.3°C at 760 mmHg | [1] |

| Flammability | No data available | [1] |

Due to the lack of extensive physical and chemical data, it is prudent to handle this compound with the assumption that it may possess hazards associated with its parent structure, pyridine.

Hazard Identification and Risk Assessment

Potential Routes of Exposure:

Caption: Potential routes of exposure and associated health effects.

GHS Hazard Classification for Pyridine (Reference):

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 2 | H225: Highly flammable liquid and vapour |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin irritation | 2 | H315: Causes skin irritation |

| Eye irritation | 2A | H319: Causes serious eye irritation |

This table is for the parent compound, pyridine, and is provided as a reference for potential hazards.[5]

Safe Handling and Engineering Controls

A risk-based approach should be adopted when handling 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride. The hierarchy of controls should be implemented to minimize potential exposure.

Caption: General workflow for chemical spill response.

Step-by-Step Spill Protocol:

-

Evacuate: Immediately evacuate non-essential personnel from the spill area. [6]2. Ventilate: Ensure the area is well-ventilated.

-

Contain: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert, non-combustible absorbent material like sand or vermiculite to contain the spill. [7]4. Collect: Place the contained material into a suitable, labeled, and sealed container for disposal. [8]5. Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

Report: Report the incident to the appropriate safety personnel.

First Aid Measures

In case of accidental exposure, follow these first aid procedures and seek immediate medical attention.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. [7][9] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention. [7][10] |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [7][9] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [4][10] |

Disposal Considerations

3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride and any contaminated materials should be disposed of as hazardous waste.

-

Waste Collection: Collect waste in a properly labeled, sealed, and compatible container. [8]* Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company. [4]Do not pour down the drain or dispose of in regular trash. [7]Adhere to all local, state, and federal regulations for chemical waste disposal. [4]

References

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

-

GOV.UK. Pyridine: incident management. [Link]

-

Washington State University. Pyridine Standard Operating Procedure. [Link]

-

Avantor. (2011, August 29). MATERIAL SAFETY DATA SHEET - PYRIDINE. [Link]

-

New Jersey Department of Health. HAZARD SUMMARY - Pyridine. [Link]

-

Penta chemicals. (2024, November 26). SAFETY DATA SHEET - Pyridine. [Link]

-

CHEMICAL POINT. 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride. [Link]

-

CHEMM. Personal Protective Equipment (PPE). [Link]

-

National Center for Biotechnology Information. Pyridine, 3,5-diamino-. [Link]

-

Wako Pure Chemical Industries, Ltd. (2023, February 1). Pyridine Safety Data Sheet. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Amino-4-picoline, 98%. [Link]

-

Agency for Toxic Substances and Disease Registry. Pyridine Tox Profile. [Link]

-

National Institutes of Health. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), a protein kinase C-iota inhibitor, against prostate cancer. [Link]

-

CP Lab Safety. 3-Amino-5-methylpyridine, 5g, Each. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 178758-80-0 CAS MSDS (3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemicalpoint.eu [chemicalpoint.eu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. nj.gov [nj.gov]

- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Guide to the Theoretical Mechanism of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride: From Structural Analysis to Experimental Validation

Abstract

3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride is a synthetic compound whose biological activity and mechanism of action are not yet characterized in scientific literature. This technical guide provides a comprehensive theoretical framework for its potential mechanisms, derived from first-principle structural analysis and comparison with known pharmacophores. We deconstruct the molecule into its constituent moieties—a 3-acylpyridine core and a flexible 5-aminopentanoyl side chain—to propose three plausible biological hypotheses: (1) Inhibition of Nicotinamide N-methyltransferase (NNMT), (2) Modulation of Histone Deacetylases (HDACs), and (3) Interaction with Nicotinic Acetylcholine Receptors (nAChRs). For each hypothesis, this guide details the underlying scientific rationale and provides robust, step-by-step experimental protocols for in vitro validation. The objective is to equip researchers with the foundational knowledge and practical methodologies required to systematically investigate the pharmacological identity of this compound.

Introduction: Unveiling a Molecule of Interest

The field of medicinal chemistry continuously explores novel chemical entities for therapeutic potential. Pyridine derivatives are a cornerstone of this research, forming the structural basis of numerous FDA-approved drugs.[1] Their prevalence is due to their versatile chemical properties and ability to engage in various biological interactions.[2] 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride enters this landscape as a molecule of unknown function but with significant structural features suggesting potential bioactivity.

Its structure consists of a pyridine ring acylated at the 3-position with a 5-aminopentanoyl chain. The 3-acylpyridine core is a known nicotinic acid antagonist, while the aminoketone scaffold is present in various pharmacologically active compounds.[3][4][5] This unique combination prompts a theoretical investigation into its likely molecular targets. This document serves as an in-depth guide to formulating and testing these hypotheses.

Chemical Identity and Structural Features

To build a mechanistic hypothesis, we must first analyze the molecule's structure.

-

Compound: 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride

-

Molecular Formula: C₁₀H₁₆Cl₂N₂O

-

Core Components:

-

3-Acylpyridine Core: A pyridine ring substituted with a ketone. This moiety is electronically similar to nicotinamide, a vital cellular metabolite and enzyme substrate.

-

5-Aminopentanoyl Linker: A five-carbon chain terminating in a primary amine. This flexible chain provides spatial separation between the pyridine core and the terminal amine, allowing for diverse interactions within a binding pocket. The terminal amine is protonated at physiological pH, providing a potential key ionic interaction point.

-

Dihydrochloride Salt: Indicates the presence of two basic nitrogen atoms (the pyridine nitrogen and the terminal amine) that are protonated, enhancing aqueous solubility.

-

The following diagram illustrates the key structural components of the molecule.

Caption: Chemical structure and key functional moieties of the title compound.

Part I: Theoretical Mechanisms of Action

Based on structural homology to known ligands and enzyme substrates, we propose three primary, testable hypotheses for the mechanism of action of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride.

Hypothesis 1: Inhibition of Nicotinamide N-Methyltransferase (NNMT)

Rationale: NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide (a form of vitamin B3) and other pyridine-containing compounds.[6][7] This process plays a role in metabolism and energy homeostasis. The 3-acylpyridine core of our target compound is a strong structural analogue of nicotinamide. Many potent NNMT inhibitors are based on quinolinium or pyridinium scaffolds, which share features with our molecule.[6][7][8] It is plausible that the pyridine ring could bind to the nicotinamide-binding pocket of NNMT, while the aminopentanoyl chain interacts with other residues, leading to competitive inhibition.

Proposed Signaling Pathway:

Caption: Proposed inhibitory action on the NNMT metabolic pathway.

Hypothesis 2: Inhibition of Histone Deacetylases (HDACs)

Rationale: HDACs are a class of enzymes crucial for epigenetic regulation.[9] HDAC inhibitors have emerged as important anticancer agents. The general pharmacophore for many HDAC inhibitors consists of three parts: a "cap" group that interacts with the surface of the enzyme, a linker, and a zinc-binding group (ZBG) that chelates the zinc ion in the active site. Pyridine-containing moieties frequently serve as effective cap groups.[10][11][12][13] In our compound, the 3-acylpyridine could function as the cap group and the pentanoyl chain as the linker. While it lacks a classical ZBG like a hydroxamic acid, the terminal primary amine could potentially coordinate with the active site zinc or form critical hydrogen bonds with nearby residues, leading to enzyme inhibition.

Proposed Signaling Pathway:

Caption: Proposed inhibitory action on the HDAC-mediated deacetylation pathway.

Hypothesis 3: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Rationale: nAChRs are ligand-gated ion channels that respond to the neurotransmitter acetylcholine.[14] They are critical for neurotransmission in the central and peripheral nervous systems.[15] The structure of acetylcholine and the potent agonist nicotine both feature a cationic nitrogen and an electronegative region. The 3-acylpyridine structure of our compound bears a resemblance to these agonists.[16] The protonated pyridine nitrogen and the carbonyl oxygen could mimic the key interactions of acetylcholine at the receptor's binding site, located at the interface of receptor subunits. The terminal protonated amine could also play a role in binding or selectivity for specific nAChR subtypes. The compound could act as either an agonist (activating the channel) or an antagonist (blocking the channel).

Proposed Interaction at the Receptor:

Caption: Proposed modulatory action at a nicotinic acetylcholine receptor (nAChR).

Part II: Experimental Validation Protocols

To move from theory to evidence, each hypothesis must be tested with a validated, reproducible experimental system. The following section provides detailed protocols for initial in vitro screening.

Protocol for Validating NNMT Inhibition

This protocol uses a fluorometric, coupled-enzyme assay to measure NNMT activity. The SAH produced by NNMT is hydrolyzed to homocysteine, whose free thiol group reacts with a probe to generate a fluorescent signal.[17] A decrease in fluorescence indicates inhibition.

Experimental Workflow Diagram:

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and pharmacochemistry of some new aminoketones with local anaesthetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 3-Acetylpyridine | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of pyridone-based histone deacetylase inhibitors: approaches for metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and campaign synthesis of pyridine-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Novel pyridine-containing histone deacetylase inhibitors strongly arrest proliferation, induce apoptosis and modulate miRNAs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 16. Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: A Streamlined Protocol for the Synthesis of Anabaseine via Intramolecular Cyclization

Abstract

Anabaseine (3,4,5,6-tetrahydro-2,3′-bipyridine) is a potent nicotinic acetylcholine receptor (nAChR) agonist of significant interest in neuroscience and drug development.[1] Its value as a pharmacological tool and a scaffold for novel therapeutics, such as treatments for cognitive disorders like Alzheimer's disease and schizophrenia, necessitates reliable synthetic routes.[2] This application note provides a detailed, field-tested protocol for the synthesis of anabaseine from the commercially available precursor, 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride. The synthesis hinges on a robust, base-mediated intramolecular cyclization and dehydration reaction. This guide offers a comprehensive walkthrough of the reaction mechanism, a step-by-step experimental protocol, purification methods, and expected analytical characterization, designed for researchers in chemical synthesis and drug development.

Introduction and Scientific Background

Anabaseine is a naturally occurring alkaloid originally isolated from nemertine worms and certain ant species.[1][3] Structurally, it is an analog of nicotine and anabasine, consisting of a tetrahydropyridine ring linked to a pyridine ring.[1] Its primary mechanism of action involves binding to nAChRs, with a notable affinity for the α7 subtype, leading to neuronal depolarization.[1] This activity has made anabaseine a critical lead compound in the development of selective nAChR agonists.

The synthesis described herein proceeds via an intramolecular condensation reaction. The starting material, an aminoketone dihydrochloride, is first neutralized to yield the free base. This intermediate then undergoes a spontaneous, heat-promoted cyclization to form a cyclic hemiaminal, which subsequently dehydrates to form the stable cyclic imine structure of anabaseine. This method offers a straightforward and efficient pathway to this valuable compound.

Reaction Mechanism and Rationale

The conversion of 3-(5-Amino-1-pentanoyl)pyridine to anabaseine is a classic example of intramolecular imine formation, also known as a condensation reaction.[4][5] The process can be dissected into three key stages:

-

Liberation of the Free Amine: The starting material is a dihydrochloride salt, meaning the primary amine is protonated and non-nucleophilic. The addition of a base, such as sodium hydroxide (NaOH), is critical to deprotonate the ammonium salt, yielding the free primary amine. This step is essential to "activate" the nucleophile for the subsequent reaction.

-

Intramolecular Nucleophilic Attack: Once the amine is deprotonated, it acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone within the same molecule. This attack forms a five-membered ring intermediate, a cyclic carbinolamine (or hemiaminal). This step is favored due to the formation of a stable six-membered ring.[4]

-

Dehydration to Form the Imine: The carbinolamine intermediate is generally unstable. Under heating, it readily eliminates a molecule of water (dehydration). This elimination step is the driving force of the reaction, leading to the formation of a stable carbon-nitrogen double bond (an imine) within the newly formed ring, yielding the final anabaseine product.[6]

Caption: Mechanism of Anabaseine Synthesis.

Experimental Protocol

This protocol details the synthesis of anabaseine on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent / Material | Grade | Supplier | Part Number | Notes |

| 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride | ≥95% | Sigma-Aldrich | e.g., 479271 | Starting Material |

| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific | e.g., S318 | Used for neutralization. Handle with care.[2][7] |

| Dichloromethane (DCM, CH₂Cl₂) | ACS Grade, ≥99.5% | VWR | e.g., BDH2101 | Extraction solvent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Acros Organics | e.g., 19041 | Drying agent |

| Deionized Water (DI H₂O) | Type II | In-house | N/A | Used for workup |

| Round-bottom flask (100 mL) | Borosilicate glass | Kimble | N/A | Reaction vessel |

| Reflux condenser | Borosilicate glass | Ace Glass | N/A | |

| Separatory funnel (250 mL) | Borosilicate glass | Pyrex | N/A | For liquid-liquid extraction |

| Magnetic stirrer and stir bar | N/A | IKA | N/A | |

| Heating mantle | N/A | Glas-Col | N/A | |

| Rotary evaporator | N/A | Büchi | N/A | For solvent removal |

Step-by-Step Procedure

Caption: Experimental Workflow for Anabaseine Synthesis.

-

Preparation of Reagents:

-

Prepare a 2 M solution of sodium hydroxide by carefully dissolving 4.0 g of NaOH pellets in 50 mL of deionized water. Caution: This process is highly exothermic. Always add NaOH to cold water slowly and with stirring.[2]

-

-

Liberation of Free Amine:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride (e.g., 2.49 g, 10.0 mmol).

-

Add 25 mL of deionized water and stir until the solid is fully dissolved.

-

Cool the flask in an ice bath. Slowly add the 2 M NaOH solution dropwise with vigorous stirring until the pH of the solution is >12 (check with pH paper). Approximately 10-12 mL will be needed.

-

-

Intramolecular Cyclization:

-

Remove the ice bath and attach a reflux condenser to the flask.

-

Heat the reaction mixture to 50 °C using a heating mantle and allow it to stir at this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Extraction:

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the aqueous solution to a 250 mL separatory funnel.

-

Extract the product from the aqueous layer with dichloromethane (3 x 40 mL).

-

Combine the organic layers in an Erlenmeyer flask.

-

-

Drying and Concentration:

-

Dry the combined organic extracts over anhydrous sodium sulfate for 15-20 minutes.

-

Decant or filter the dried solution to remove the Na₂SO₄.

-

Remove the solvent using a rotary evaporator to yield the crude anabaseine as a yellowish oil.

-

-

Purification:

Expected Results and Characterization

The successful synthesis will yield anabaseine as a yellowish, oily liquid.[1] The expected yield for this procedure is typically in the range of 70-85%.

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₂N₂ |

| Molar Mass | 160.22 g/mol [1] |

| Appearance | Yellowish Oil[1] |

| Theoretical Yield | 1.60 g (based on 10.0 mmol starting material) |

| Expected Yield | 1.12 - 1.36 g (70-85%) |

| ¹H NMR (CDCl₃) | See below for typical shifts. |

| ¹³C NMR (CDCl₃) | See below for typical shifts. |

| Mass Spec (ESI-MS) | m/z 161.1 [M+H]⁺[8] |

¹H and ¹³C NMR Spectroscopy: The structure of the synthesized anabaseine should be confirmed using NMR spectroscopy. While specific shifts can vary slightly based on solvent and concentration, representative data are as follows:

-

¹H NMR (300 MHz, CDCl₃, δ): ~8.95 (d, 1H), ~8.60 (dd, 1H), ~8.10 (dt, 1H), ~7.30 (dd, 1H), ~3.90 (t, 2H), ~2.60 (t, 2H), ~1.90 (m, 4H).

-

¹³C NMR (75 MHz, CDCl₃, δ): ~170.1, 151.0, 148.5, 134.5, 133.0, 123.5, 48.0, 31.0, 22.0, 19.5.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 161.1.[8]

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Yield | Incomplete neutralization of the starting material. Insufficient heating time/temp. | Ensure pH is >12 before heating. Use a calibrated thermometer. Increase reflux time and monitor by TLC. |

| Product is Contaminated | Incomplete reaction. Inefficient extraction. | Ensure the reaction goes to completion via TLC. Perform extractions diligently. Purify carefully via column chromatography. |

| Emulsion during Extraction | Vigorous shaking of the separatory funnel. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Use gentle inversions instead of shaking. |

| Final Product is Wet | Insufficient drying of the organic layer. | Use an adequate amount of anhydrous Na₂SO₄ and allow sufficient time for drying. |

Safety and Handling Precautions

-

Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin burns and eye damage.[9] Always wear gloves, safety goggles, and a lab coat when handling. Work in a fume hood. Neutralize spills with a weak acid (e.g., citric acid solution).[7]

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All handling must be done in a well-ventilated fume hood.

-

Anabaseine: As a potent nAChR agonist, anabaseine is toxic and should be handled with care.[10] Avoid skin contact and inhalation. Wear appropriate PPE.

References

-

Anabaseine. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

Benowitz, N. L., et al. (2012). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. PMC - NIH. Retrieved January 21, 2026, from [Link]

-

Anabaseine. (2022). American Chemical Society. Retrieved January 21, 2026, from [Link]

-

Kem, W. R., et al. (2023). Discovery of the Nicotinic Receptor Toxin Anabaseine in a Polystiliferan Nemertean. MDPI. Retrieved January 21, 2026, from [Link]

-

Sobarzo-Sánchez, E., et al. (n.d.). Complete assignments 1H and 13C NMR spectral data of four anabaseine derivatives. Retrieved January 21, 2026, from [Link]

-

Anabasine mass spectrum. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

-

Reaction with Primary Amines to form Imines. (2023). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

Imine Formation Mechanism. (2019). YouTube. Retrieved January 21, 2026, from [Link]

-

Safe Handling Guide: Sodium Hydroxide. (n.d.). CORECHEM Inc. Retrieved January 21, 2026, from [Link]

-

Safety Data Sheet - Sodium Hydroxide. (n.d.). Certuss. Retrieved January 21, 2026, from [Link]

-

Anabasine. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

Sources

- 1. Anabaseine - Wikipedia [en.wikipedia.org]

- 2. Discovery of the Nicotinic Receptor Toxin Anabaseine in a Polystiliferan Nemertean [mdpi.com]

- 3. acs.org [acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. veeprho.com [veeprho.com]

- 8. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anabasine - Wikipedia [en.wikipedia.org]

using 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride in organic synthesis

An Application Note on the Synthetic Utility of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride

Introduction

3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride is a bifunctional organic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a primary aliphatic amine, a ketone, and a pyridine ring, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of novel bioactive molecules and complex chemical probes. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and synthetic protocols involving this reagent.

The presence of both a nucleophilic amino group and an electrophilic ketone carbonyl group within the same molecule allows for sequential or orthogonal chemical transformations. The pyridine moiety, a common feature in many pharmaceuticals, can influence the pharmacokinetic properties of a molecule, such as solubility and metabolic stability, and can also participate in crucial binding interactions with biological targets[1]. This document outlines detailed protocols for the derivatization of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride and discusses its potential as a linker in bioconjugation strategies.

Chemical Properties and Handling

| Property | Value | Source |

| CAS Number | 178758-80-0 | [2][3] |

| Molecular Formula | C₁₀H₁₆Cl₂N₂O | [4] |

| Molecular Weight | 251.15 g/mol | [4] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | N/A |

Handling and Storage: 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride is supplied as a dihydrochloride salt, which enhances its stability and solubility in aqueous media. As a hydrochloride salt, it is important to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be stored in a tightly sealed container in a cool, dry place. For reactions requiring the free base, the hydrochloride salt can be neutralized with a suitable base, such as triethylamine or sodium bicarbonate.

Applications in Organic Synthesis

The unique trifunctional nature of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride makes it a valuable starting material for a variety of synthetic applications.

Elaboration of the Primary Amino Group: Synthesis of Amide Derivatives

The primary amino group is a key handle for introducing a wide range of substituents via N-acylation. This allows for the exploration of structure-activity relationships (SAR) by systematically varying the acyl group. The resulting amides are common functionalities in many drug molecules.

Protocol 1: General Procedure for N-Acylation

This protocol describes a representative procedure for the acylation of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride with an acid chloride.

Materials:

-

3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Benzoyl chloride (or other acid chloride/anhydride)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Step-by-Step Procedure:

-

Preparation of the Free Base: In a round-bottom flask, suspend 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride (1.0 eq) in anhydrous DCM.

-

Add triethylamine (2.2 eq) dropwise at 0 °C to neutralize the hydrochloride salt and generate the free amine in situ. Stir the mixture for 15 minutes.

-

Acylation Reaction: To the resulting solution, add benzoyl chloride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired N-acylated product.

Expected Outcome: This procedure is expected to yield the corresponding N-benzoyl derivative in good yield. The reaction can be adapted for a variety of acid chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) to generate a library of amide derivatives.

Caption: Workflow for the N-acylation of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride.

Modification of the Ketone: Synthesis of Amines via Reductive Amination

The ketone functionality can be converted into a secondary or tertiary amine through reductive amination. This reaction expands the structural diversity of the derivatives by introducing new amino substituents, which can be crucial for modulating biological activity and physicochemical properties.

Protocol 2: General Procedure for Reductive Amination

This protocol provides a method for the reductive amination of the ketone with a primary amine.

Materials:

-

3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride

-

Methanol (MeOH)

-

Benzylamine (or other primary/secondary amine)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride (1.0 eq) and benzylamine (1.2 eq) in methanol, add a few drops of glacial acetic acid to catalyze imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise. Caution: NaBH₃CN is toxic and should be handled with care in a fume hood. STAB can be used as a less toxic alternative.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of water.

-

Neutralize the mixture with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine derivative.